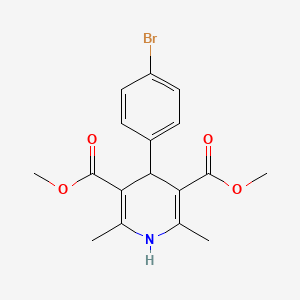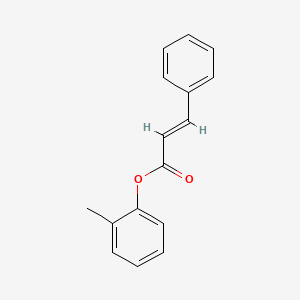
5-bromo-3-(2-nitrovinyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-3-(2-nitrovinyl)-1H-indole: is an organic compound with the molecular formula C10H7BrN2O2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 5-position and a nitrovinyl group at the 3-position of the indole ring. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(2-nitrovinyl)-1H-indole typically involves the following steps:
Nitration: The nitrovinyl group can be introduced via a nitration reaction. This involves the reaction of the brominated indole with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 5-bromo-3-(2-nitrovinyl)-1H-indole can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products:
Reduction: Formation of 5-amino-3-(2-nitrovinyl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds with unique properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 5-bromo-3-(2-nitrovinyl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the indole ring may also contribute to the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
5-bromoindole: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
3-(2-nitrovinyl)indole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-nitroindole: Contains a nitro group at the 5-position instead of the 3-position, leading to different chemical and biological properties.
Uniqueness: 5-bromo-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both a bromine atom and a nitrovinyl group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
5-bromo-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAWMREHPRQEK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE](/img/structure/B5812586.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzimidazole](/img/structure/B5812591.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)

![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[4-(PIPERIDINOMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5812627.png)


![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)
![METHYL 3-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5812655.png)
![2-(4-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5812658.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5812661.png)


![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE](/img/structure/B5812685.png)
